molecular formula C12H15NO5 B10865680 3-[(tert-Butoxycarbonyl)amino]-4-hydroxybenzoic acid CAS No. 135322-01-9

3-[(tert-Butoxycarbonyl)amino]-4-hydroxybenzoic acid

Cat. No.: B10865680
CAS No.: 135322-01-9
M. Wt: 253.25 g/mol
InChI Key: XYZXKCPZRILCCL-UHFFFAOYSA-N
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Description

3-[(tert-Butoxycarbonyl)amino]-4-hydroxybenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a hydroxy group attached to a benzoic acid core. This compound is often used in organic synthesis, particularly in peptide chemistry, due to its protective Boc group which can be easily removed under acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(tert-Butoxycarbonyl)amino]-4-hydroxybenzoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method involves the reaction of 4-hydroxybenzoic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

In industrial settings, the production of tert-butoxycarbonyl-protected compounds often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-[(tert-Butoxycarbonyl)amino]-4-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions, and the resulting amino group can participate in further substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a carbonyl compound, while reduction of the carboxylic acid group produces an alcohol.

Scientific Research Applications

3-[(tert-Butoxycarbonyl)amino]-4-hydroxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(tert-Butoxycarbonyl)amino]-4-hydroxybenzoic acid primarily involves the protective Boc group. The Boc group stabilizes the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group under acidic conditions, the free amino group can participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(tert-Butoxycarbonyl)amino]methylbenzoic acid
  • 3-Amino-4-(tert-butoxycarbonyl)aminopyridine
  • tert-Butyl 4-hydroxybenzylcarbamate

Uniqueness

3-[(tert-Butoxycarbonyl)amino]-4-hydroxybenzoic acid is unique due to the presence of both a hydroxy group and a Boc-protected amino group on the benzoic acid core. This combination allows for versatile chemical modifications and applications in various fields of research .

Properties

CAS No.

135322-01-9

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-8-6-7(10(15)16)4-5-9(8)14/h4-6,14H,1-3H3,(H,13,17)(H,15,16)

InChI Key

XYZXKCPZRILCCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(=O)O)O

Origin of Product

United States

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